molecular formula C26H27N7O3S B2830478 7-(2-苯并噻唑-2-基硫基乙基)-3-甲基-8-(4-苄基哌嗪基)-1,3,7-三氢嘌呤-2,6-二酮 CAS No. 850914-35-1

7-(2-苯并噻唑-2-基硫基乙基)-3-甲基-8-(4-苄基哌嗪基)-1,3,7-三氢嘌呤-2,6-二酮

货号 B2830478
CAS 编号: 850914-35-1
分子量: 517.61
InChI 键: UJXWTFSMNLPURO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C26H27N7O3S and its molecular weight is 517.61. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

受体亲和力和药理学评价

一系列嘌呤-2,6-二酮的 8-氨基烷基衍生物已显示出对 5-HT1A、5-HT2A 和 5-HT7 受体的亲和力,表现出抗焦虑和抗抑郁特性。这表明嘌呤衍生物作为血清素受体配体的潜力,这可能与新精神药物的开发有关 (Chłoń-Rzepa 等人,2013)。

镇痛活性

具有羧酸、酯或酰胺部分的 1,3-二甲基-2,6-二氧代-嘌呤-7-基新衍生物已显示出显着的镇痛和抗炎作用,表明它们作为新类镇痛和抗炎剂的潜力 (Zygmunt 等人,2015)。

抗癌活性

包括苯并恶唑基衍生物在内的 5-取代 2-甲基苯并咪唑的合成已被探索其抗癌活性。这些化合物针对各种类型的人类癌细胞系进行了测试,其中一些显示出有效的效应。这项研究强调了嘌呤类似物和相关结构在新型抗癌剂开发中的潜力 (El-Naem 等人,2003)。

抗病毒活性

嘌呤与 N-杂环化合物的共轭物已被合成并评估了它们对甲型和乙型流感病毒的活性,显示出中等的抗病毒功效。这突出了嘌呤衍生物在抗病毒研究中的实用性及其在开发新抗病毒药物中的潜在应用 (Krasnov 等人,2021)。

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione, which is synthesized from 2-amino-6-methylpurine, benzoxazole-2-thiol, and ethyl chloroacetate. The second intermediate is 8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione, which is synthesized from 2,6-dichloropurine, benzylpiperazine, and sodium hydride. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ { "name": "2-amino-6-methylpurine", "amount": "1 equivalent" }, { "name": "benzoxazole-2-thiol", "amount": "1 equivalent" }, { "name": "ethyl chloroacetate", "amount": "1.2 equivalents" }, { "name": "2,6-dichloropurine", "amount": "1 equivalent" }, { "name": "benzylpiperazine", "amount": "1 equivalent" }, { "name": "sodium hydride", "amount": "1.5 equivalents" }, { "name": "palladium acetate", "amount": "0.05 equivalents" }, { "name": "triphenylphosphine", "amount": "0.1 equivalents" }, { "name": "copper(I) iodide", "amount": "0.1 equivalents" } ], "Reaction": [ { "step": "Synthesis of 7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione", "reagents": [ { "name": "2-amino-6-methylpurine", "amount": "1 equivalent" }, { "name": "benzoxazole-2-thiol", "amount": "1 equivalent" }, { "name": "ethyl chloroacetate", "amount": "1.2 equivalents" }, { "name": "potassium carbonate", "amount": "1.5 equivalents" }, { "name": "acetonitrile", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours", "yield": "70%" }, { "step": "Synthesis of 8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione", "reagents": [ { "name": "2,6-dichloropurine", "amount": "1 equivalent" }, { "name": "benzylpiperazine", "amount": "1 equivalent" }, { "name": "sodium hydride", "amount": "1.5 equivalents" }, { "name": "dimethylformamide", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours", "yield": "80%" }, { "step": "Coupling of intermediates", "reagents": [ { "name": "7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione", "amount": "1 equivalent" }, { "name": "8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione", "amount": "1 equivalent" }, { "name": "palladium acetate", "amount": "0.05 equivalents" }, { "name": "triphenylphosphine", "amount": "0.1 equivalents" }, { "name": "copper(I) iodide", "amount": "0.1 equivalents" }, { "name": "dimethylformamide", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours under nitrogen atmosphere", "yield": "60%" } ] }

CAS 编号

850914-35-1

产品名称

7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione

分子式

C26H27N7O3S

分子量

517.61

IUPAC 名称

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H27N7O3S/c1-30-22-21(23(34)29-25(30)35)33(15-16-37-26-27-19-9-5-6-10-20(19)36-26)24(28-22)32-13-11-31(12-14-32)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,29,34,35)

InChI 键

UJXWTFSMNLPURO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。